molecular formula C11H15Cl2NO3S B5752940 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide

Cat. No.: B5752940
M. Wt: 312.2 g/mol
InChI Key: QHTDPQMXORKIMN-UHFFFAOYSA-N
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Description

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is an organic compound with a complex structure, characterized by the presence of chloro, diethyl, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide typically involves the sulfonation of 2,3-dichloro-4-methoxyaniline followed by N,N-diethylation. The reaction conditions often require the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, and the diethylation step may involve the use of diethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition or activation of enzymatic pathways. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N,N-diethyl-2-methoxybenzenesulfonamide
  • 2,3-Dichloro-N,N-diethyl-4-ethoxybenzenesulfonamide

Uniqueness

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups in specific positions can enhance its chemical stability and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

2,3-dichloro-N,N-diethyl-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S/c1-4-14(5-2)18(15,16)9-7-6-8(17-3)10(12)11(9)13/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTDPQMXORKIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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